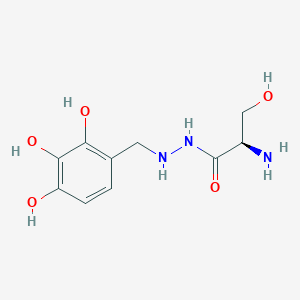

Benserazide, (R)-

Description

BenchChem offers high-quality Benserazide, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benserazide, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

212579-80-1 |

|---|---|

Molecular Formula |

C10H15N3O5 |

Molecular Weight |

257.24 g/mol |

IUPAC Name |

(2R)-2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide |

InChI |

InChI=1S/C10H15N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-2,6,12,14-17H,3-4,11H2,(H,13,18)/t6-/m1/s1 |

InChI Key |

BNQDCRGUHNALGH-ZCFIWIBFSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1CNNC(=O)[C@@H](CO)N)O)O)O |

Canonical SMILES |

C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of (R)-Benserazide

Introduction

Benserazide is a peripherally acting inhibitor of aromatic L-amino acid decarboxylase (AADC), an enzyme responsible for the conversion of L-DOPA to dopamine. It is a critical component of combination therapy with Levodopa (L-DOPA) for the management of Parkinson's disease.[1][2][3][4] By inhibiting the peripheral decarboxylation of L-DOPA, benserazide increases the bioavailability of L-DOPA to the central nervous system, thereby allowing for lower doses of L-DOPA and reducing its peripheral side effects.[2][4] Benserazide is commercially available as a racemic mixture of its (R) and (S) enantiomers. This technical guide will provide an in-depth overview of the mechanism of action of benserazide, with a focus on the (R)-enantiomer. It is important to note that while the prompt specifies (R)-Benserazide, the vast majority of publicly available scientific literature does not differentiate between the enantiomers and refers to the racemic mixture. Therefore, this guide will primarily discuss the properties of racemic benserazide, while highlighting any available information specific to its stereoisomers.

Core Mechanism of Action

The primary mechanism of action of benserazide is the inhibition of the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[1][2] This enzyme is ubiquitous in the body and converts L-DOPA, the precursor to dopamine, into dopamine.[3] In the context of Parkinson's disease treatment, L-DOPA is administered to replenish the depleted dopamine stores in the brain. However, a significant portion of orally administered L-DOPA is converted to dopamine in the peripheral tissues before it can cross the blood-brain barrier.[4] This peripheral dopamine is responsible for many of the adverse side effects of L-DOPA therapy, including nausea, vomiting, and cardiovascular effects.[2]

Benserazide is a peripheral AADC inhibitor, meaning it does not readily cross the blood-brain barrier.[1][4] When co-administered with L-DOPA, benserazide inhibits the peripheral AADC, preventing the premature conversion of L-DOPA to dopamine.[3][4] This results in higher plasma concentrations of L-DOPA, allowing more of the drug to reach the brain where it can be converted to dopamine by central AADC.[5] This targeted inhibition significantly enhances the therapeutic efficacy of L-DOPA and reduces its peripheral side effects.[2] Benserazide itself possesses no intrinsic antiparkinsonian activity.[2]

Biochemical Pathway

The metabolic journey of L-DOPA and the intervention of benserazide are depicted in the following signaling pathway.

Quantitative Data

While specific quantitative data for (R)-Benserazide is scarce, studies on the racemic mixture provide valuable insights into its pharmacokinetic and pharmacodynamic properties.

| Parameter | Value | Species/Conditions | Reference |

| Effect on L-DOPA Pharmacokinetics | |||

| Increase in L-DOPA AUC (Area Under the Curve) | 4.9-fold (at 100-200 mg benserazide tid) | Healthy male subjects | [4] |

| Increase in endogenous L-DOPA plasma levels | From 8 µg/L to 52 µg/L (at 200 mg benserazide) | Healthy male subjects | [6] |

| Inhibition of AADC | |||

| Potency vs. Carbidopa | ~10 times more potent | Rodents and humans | [7] |

| Central AADC Activity | |||

| Decrease in striatal AADC activity | Significant decrease at 10 mg/kg and 50 mg/kg | 6-hydroxydopamine-lesioned rats | [8] |

| Decrease in striatal AADC activity | Observed at 50 mg/kg i.p. | Rats | [9] |

Experimental Protocols

The following is a representative protocol for an in vitro enzyme inhibition assay to determine the inhibitory potential of a compound like benserazide on AADC activity. This protocol is a generalized summary based on common methodologies in the field.

Objective: To determine the IC50 value of a test compound for AADC.

Materials:

-

Purified or recombinant AADC enzyme

-

L-DOPA (substrate)

-

Pyridoxal-5'-phosphate (PLP), a cofactor for AADC

-

Test compound (e.g., (R)-Benserazide) dissolved in a suitable solvent

-

Assay buffer (e.g., phosphate buffer, pH 7.2)

-

Detection reagent (e.g., a chromogenic or fluorogenic substrate for a coupled enzyme assay, or HPLC system for direct measurement of dopamine)

-

96-well microplate

-

Microplate reader or HPLC system

Procedure:

-

Enzyme Preparation: Prepare a stock solution of AADC in assay buffer. The final concentration in the assay should be in the linear range of the reaction.

-

Substrate and Cofactor Preparation: Prepare a stock solution of L-DOPA and PLP in the assay buffer.

-

Test Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer.

-

Assay Reaction: a. To each well of a 96-well plate, add the assay buffer, the test compound at various concentrations (or vehicle control), and the AADC enzyme solution. b. Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme. c. Initiate the enzymatic reaction by adding the L-DOPA and PLP solution to each well.

-

Detection: a. After a specific incubation time (e.g., 30 minutes), stop the reaction (e.g., by adding an acid or by heat inactivation). b. Measure the amount of dopamine produced. This can be done directly by HPLC or indirectly using a coupled enzyme assay where the product of the AADC reaction is a substrate for a second enzyme that produces a detectable signal (colorimetric or fluorometric).

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Logical Relationships in Benserazide-L-DOPA Co-therapy

The therapeutic strategy of combining benserazide with L-DOPA is based on a clear logical relationship aimed at maximizing the therapeutic benefit while minimizing adverse effects.

(R)-Benserazide, as a component of the racemic mixture, plays a crucial role in the treatment of Parkinson's disease by inhibiting the peripheral decarboxylation of L-DOPA. This mechanism of action enhances the central bioavailability of L-DOPA, allowing for a more effective and better-tolerated treatment. While specific data on the individual enantiomers of benserazide are limited in the current literature, the well-established pharmacology of the racemic mixture underscores its importance in modern pharmacotherapy for Parkinson's disease. Further research into the stereoselective properties of benserazide's enantiomers could provide a more nuanced understanding of its therapeutic effects and potentially lead to the development of improved drug formulations.

References

- 1. Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Structure–activity relationship study of benserazide derivatives as PilB inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Benserazide - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Benserazide | C10H15N3O5 | CID 2327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Clinical and pharmacokinetics equivalence of multiple doses of levodopa benserazide generic formulation vs the originator (Madopar) [iris.uniroma1.it]

- 8. Effects of benserazide on L-DOPA-derived extracellular dopamine levels and aromatic L-amino acid decarboxylase activity in the striatum of 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benserazide decreases central AADC activity, extracellular dopamine levels and levodopa decarboxylation in striatum of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of (RS)-Benserazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-Benserazide, chemically known as (RS)-2-Amino-3-hydroxy-N′-(2,3,4-trihydroxybenzyl)propanehydrazide, is a peripherally acting inhibitor of the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[1] It is most prominently used in combination with Levodopa (L-DOPA) for the management of Parkinson's disease.[1] Benserazide itself does not cross the blood-brain barrier, and its primary therapeutic function is to prevent the peripheral conversion of L-DOPA to dopamine, thereby increasing the bioavailability of L-DOPA in the central nervous system and reducing its peripheral side effects.[1]

This technical guide provides a comprehensive overview of the pharmacological profile of (RS)-Benserazide, with a focus on its mechanism of action, pharmacodynamics, and pharmacokinetics.

Mechanism of Action

The primary mechanism of action of (RS)-Benserazide is the inhibition of DOPA decarboxylase. This enzyme is responsible for the conversion of L-DOPA into dopamine. When L-DOPA is administered alone, a significant portion is metabolized in the periphery, leading to high levels of circulating dopamine which can cause adverse effects such as nausea, vomiting, and cardiovascular issues.[1] By inhibiting peripheral DOPA decarboxylase, benserazide ensures that a larger proportion of administered L-DOPA reaches the brain, where it is needed to be converted to dopamine to alleviate the symptoms of Parkinson's disease.[1]

Interestingly, research suggests that benserazide is a prodrug. In the body, it is metabolized to trihydroxybenzylhydrazine, which is a potent, irreversible inhibitor of DOPA decarboxylase.[2]

At higher doses, typically used in preclinical animal studies, benserazide has been observed to cross the blood-brain barrier and inhibit central DOPA decarboxylase activity.[3][4]

Signaling Pathway

The mechanism of action of (RS)-Benserazide in the context of L-DOPA therapy can be visualized as follows:

Pharmacodynamics

The pharmacodynamic effects of (RS)-Benserazide are directly related to its inhibition of DOPA decarboxylase. Studies in healthy male subjects have demonstrated a dose-dependent effect of benserazide on the pharmacokinetics of both endogenous and exogenous L-DOPA.[5]

Quantitative Pharmacodynamic Data

| Parameter | Condition | Dose of Benserazide (three times daily) | Result | Reference |

| Endogenous Levodopa Concentration | Healthy Male Subjects | 200 mg | Increased from 8 to 52 µg/L | [2] |

| Endogenous 3-O-methyldopa (3-OMD) Concentration | Healthy Male Subjects | 200 mg | Increased from 0.02 to 0.50 mg/L | [2] |

| AUC of Exogenous Levodopa (250 mg) | Healthy Male Subjects | 100-200 mg | Increased from 1.2 to 5.9 mg l⁻¹ h | [2] |

| AUC of 3-OMD after Exogenous Levodopa | Healthy Male Subjects | 200 mg | Increased from 7.4 to 106 mg l⁻¹ h | [2] |

| Formation of DOPAC | Healthy Male Subjects | 5 mg | AUC was halved | [2] |

Pharmacokinetics

The pharmacokinetic profile of (RS)-Benserazide is characterized by rapid absorption and metabolism.

Quantitative Pharmacokinetic Data for (RS)-Benserazide

| Parameter | Species | Dose | Value | Reference |

| Absorption | ||||

| Bioavailability | Humans | 50 mg (oral) | 66-74% | [6] |

| Tmax | Humans | 50 mg (oral) | ~1 hour | [6] |

| Distribution | ||||

| Protein Binding | - | - | 0% | [6] |

| Metabolism | ||||

| Primary Metabolite | - | - | Trihydroxybenzylhydrazine | [2] |

| Elimination | ||||

| Half-life | Humans | - | 1.5 hours | [6] |

| Excretion (Metabolites) | Humans | - | Urine (64%), Feces (24%) | [6] |

Experimental Protocols

Detailed experimental protocols for the specific studies cited are proprietary to the conducting researchers and not fully available in the public domain. However, a general methodology for an in vitro DOPA decarboxylase inhibition assay can be outlined.

General Protocol: In Vitro DOPA Decarboxylase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of compounds like benserazide on DOPA decarboxylase.

Conclusion

(RS)-Benserazide is a well-established peripheral DOPA decarboxylase inhibitor that plays a crucial role in the treatment of Parkinson's disease by enhancing the central nervous system bioavailability of L-DOPA. Its pharmacological profile is primarily defined by the potent and irreversible inhibition of its active metabolite, trihydroxybenzylhydrazine, on DOPA decarboxylase. While the available data predominantly describes the racemic mixture, further research into the specific contributions of the (R)- and (S)-enantiomers to the overall pharmacological and toxicological profile would be of significant interest to the scientific community. The lack of publicly available, detailed data on the individual stereoisomers highlights an area for future investigation in the field of neuropharmacology and drug development.

References

- 1. Benserazide - Wikipedia [en.wikipedia.org]

- 2. Biochemical and Computational Approaches to Improve the Clinical Treatment of Dopa Decarboxylase-Related Diseases: An Overview [openbiochemistryjournal.com]

- 3. Effects of benserazide on L-DOPA-derived extracellular dopamine levels and aromatic L-amino acid decarboxylase activity in the striatum of 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benserazide decreases central AADC activity, extracellular dopamine levels and levodopa decarboxylation in striatum of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacodynamics of benserazide assessed by its effects on endogenous and exogenous levodopa pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benserazide | C10H15N3O5 | CID 2327 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-Benserazide's Role in Dopamine Metabolism: A Technical Guide

Introduction

Benserazide is a peripherally acting inhibitor of the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC). It is a critical component of combination therapies for Parkinson's disease, most notably in conjunction with Levodopa (L-DOPA). The primary function of benserazide is to prevent the conversion of L-DOPA to dopamine in the peripheral tissues. Since dopamine itself cannot cross the blood-brain barrier, this inhibition significantly increases the bioavailability of L-DOPA to the central nervous system, where it can be converted to dopamine to replenish depleted stores in the brains of Parkinson's patients.[1][2] Benserazide is commercially available as a racemic mixture, meaning it contains equal amounts of its two stereoisomers: (R)-Benserazide and (S)-Benserazide.

Important Note on Stereoisomers: Despite the clinical use of the racemic form, a thorough review of the scientific literature reveals a significant gap in the specific characterization of the individual enantiomers. To date, there is a lack of publicly available data that directly compares the inhibitory potency and pharmacological activity of (R)-Benserazide versus (S)-Benserazide on DOPA decarboxylase. Therefore, this technical guide will focus on the properties and actions of racemic benserazide, which is the clinically and experimentally characterized entity. The specific contributions of the (R)-enantiomer to the overall effect of the racemate remain to be elucidated by further research.

Core Mechanism of Action

When administered alone, L-DOPA is extensively metabolized to dopamine in the periphery (e.g., in the gut, liver, and kidneys) by DOPA decarboxylase. This peripheral conversion leads to two major issues: a significant reduction in the amount of L-DOPA that reaches the brain, and the occurrence of peripheral side effects such as nausea, vomiting, and cardiovascular effects due to the actions of dopamine outside the central nervous system.

Benserazide addresses these issues by inhibiting peripheral DOPA decarboxylase. As benserazide itself does not readily cross the blood-brain barrier, it does not interfere with the desired conversion of L-DOPA to dopamine within the brain.[1][2] This selective peripheral inhibition allows for a lower therapeutic dose of L-DOPA, which in turn reduces the severity of its side effects.

Quantitative Data on Racemic Benserazide

The following tables summarize the available quantitative data on the effects of racemic benserazide on dopamine metabolism.

Table 1: Effect of Racemic Benserazide on Striatal DOPA Decarboxylase Activity in Rats

| Dose (mg/kg, i.p.) | DDC Activity Inhibition | Reference |

| 10 | Significant decrease | [3] |

| 50 | Significant decrease | [3] |

Table 2: Effect of Racemic Benserazide on Extracellular Dopamine and L-DOPA Levels in Rat Striatum (in combination with L-DOPA)

| Benserazide Dose (mg/kg) | L-DOPA Dose (mg/kg) | Change in Extracellular L-DOPA | Change in Extracellular Dopamine | Reference |

| 5 | 50 | - | Identical increase to higher doses | [3] |

| 10 | 50 | - | Identical increase to higher doses | [3] |

| 50 | 50 | - | Identical increase to higher doses | [3] |

Note: While the peak dopamine levels were similar across the tested benserazide doses, the time to reach this peak was significantly and dose-dependently prolonged with increasing doses of benserazide.[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for assays used to characterize the effects of benserazide.

Protocol 1: In Vitro DOPA Decarboxylase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds like benserazide on DOPA decarboxylase.

1. Enzyme Preparation:

-

Homogenize tissue rich in DDC (e.g., porcine kidney or rat liver) in a suitable buffer (e.g., phosphate buffer, pH 7.2) at 4°C.

-

Centrifuge the homogenate to remove cellular debris.

-

The supernatant, containing the crude enzyme extract, can be used directly or further purified using standard protein purification techniques.

2. Assay Procedure:

-

Prepare a reaction mixture containing:

-

DDC enzyme preparation

-

Pyridoxal-5'-phosphate (PLP), a necessary cofactor for DDC

-

(R)-Benserazide or the test compound at various concentrations

-

Buffer to maintain pH

-

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, L-DOPA.

-

Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding an acid (e.g., perchloric acid).

3. Quantification of Dopamine:

-

The amount of dopamine produced is quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

-

Separate the reaction mixture on a C18 reverse-phase column.

-

The eluent is monitored by an electrochemical detector set at an oxidizing potential suitable for dopamine detection.

-

The peak corresponding to dopamine is identified and quantified by comparing its retention time and peak area to that of a known dopamine standard.

4. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vivo Microdialysis for Measuring Extracellular Dopamine in the Rat Striatum

This protocol describes a method to measure the in vivo effects of (R)-Benserazide and L-DOPA on dopamine levels in the brain of a living animal.

1. Animal Preparation and Probe Implantation:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Surgically implant a microdialysis probe into the striatum, a brain region rich in dopamine.

-

Allow the animal to recover from surgery.

2. Microdialysis Procedure:

-

On the day of the experiment, connect the microdialysis probe to a syringe pump.

-

Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

-

Collect the dialysate samples at regular intervals (e.g., every 20 minutes).

3. Drug Administration:

-

After collecting baseline samples, administer (R)-Benserazide (or the compound of interest) via intraperitoneal (i.p.) or oral (p.o.) route.

-

At a specified time after the inhibitor administration, administer L-DOPA.

-

Continue collecting dialysate samples to monitor the changes in extracellular dopamine levels.

4. Sample Analysis:

-

Analyze the collected dialysate samples for dopamine content using HPLC with electrochemical detection as described in Protocol 1.

5. Data Analysis:

-

Express the dopamine concentrations in the dialysates as a percentage of the baseline levels.

-

Plot the time course of dopamine changes in response to the drug administration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.

Caption: Mechanism of action of Benserazide in L-DOPA therapy.

Caption: Experimental workflow for DOPA decarboxylase inhibition assay.

Caption: Experimental workflow for in vivo microdialysis.

Conclusion and Future Directions

Racemic benserazide plays a well-established and critical role in enhancing the efficacy of L-DOPA therapy for Parkinson's disease by inhibiting peripheral DOPA decarboxylase. This guide has summarized the core mechanism, available quantitative data, and key experimental protocols related to its function. However, the striking lack of research into the specific activities of the (R) and (S) enantiomers of benserazide represents a significant knowledge gap. Future research should prioritize the stereoselective synthesis and pharmacological evaluation of (R)-Benserazide and (S)-Benserazide. Such studies would not only provide a more complete understanding of the drug's mechanism of action but could also lead to the development of improved therapeutic agents with potentially greater efficacy and fewer side effects. A detailed investigation into the stereospecific inhibition of DOPA decarboxylase by benserazide's enantiomers is a crucial next step in optimizing dopamine-related therapies.

References

- 1. In vivo microdialysis to determine the relative pharmacokinetics of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benserazide decreases central AADC activity, extracellular dopamine levels and levodopa decarboxylation in striatum of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Chemical Synthesis and Purification of (R)-Benserazide

Introduction: Benserazide is a crucial pharmaceutical agent used in the management of Parkinson's disease. It functions as a peripherally acting aromatic L-amino acid decarboxylase (AADC) or DOPA decarboxylase (DDC) inhibitor.[1][2] By inhibiting the DDC enzyme outside of the central nervous system, Benserazide prevents the conversion of L-DOPA (Levodopa) to dopamine in the periphery.[3][4] This action increases the bioavailability of L-DOPA to the brain, where it is needed to alleviate the symptoms of Parkinson's, while simultaneously reducing peripheral side effects like nausea and cardiac arrhythmias.[3][5]

As a chiral molecule, the specific stereochemistry of Benserazide is critical to its pharmacological activity. This guide provides a comprehensive technical overview of the established methods for synthesizing racemic Benserazide, along with strategies for obtaining the specific (R)-enantiomer. It includes detailed experimental protocols, purification techniques, and analytical methods tailored for researchers, scientists, and professionals in drug development.

Mechanism of Action: DOPA Decarboxylase Inhibition

Benserazide's therapeutic effect is achieved by blocking the action of DOPA Decarboxylase (DDC). This enzyme is responsible for the decarboxylation of L-DOPA to dopamine.[4] While this conversion is desired within the brain, its occurrence in peripheral tissues leads to adverse effects and reduces the amount of L-DOPA available to cross the blood-brain barrier.[4] Benserazide itself does not cross the blood-brain barrier, ensuring its inhibitory action is localized to the periphery.[3]

Section 1: Chemical Synthesis of Benserazide Hydrochloride

The most common synthetic route to Benserazide hydrochloride involves a two-step process: the formation of a hydrazone intermediate followed by its reduction.[6][7] The synthesis typically begins with a serine derivative, such as DL-serine hydrazide hydrochloride, and 2,3,4-trihydroxybenzaldehyde.[7]

Experimental Protocols for Racemic (DL)-Benserazide Synthesis

The literature provides several detailed protocols for the synthesis of racemic Benserazide, differing primarily in the choice of solvent and catalyst.

Protocol 1: Methanol Solvent with Pd/C Catalyst [6]

-

Reaction Setup: Add serine hydrazide hydrochloride (5g, 32 mmol) and 5% Pd/C (2.0g) to methanol (50mL) in a reaction vessel.

-

Atmosphere Control: Heat the mixture to 60°C. Evacuate the vessel and replace the atmosphere with nitrogen (repeat twice), followed by hydrogen (H₂), and then replace with H₂ twice more.

-

Reactant Addition: Dissolve 2,3,4-trihydroxybenzaldehyde (5g, 32 mmol) in methanol (50mL) and add it dropwise to the reaction solution.

-

Reaction: Stir the mixture for 10 hours at 60°C under a hydrogen atmosphere.

-

Work-up and Isolation: Evaporate the solvent under reduced pressure. Add 20mL of ethanol and stir until crystal precipitation occurs.

-

Purification: Store the mixture at <5°C overnight. Filter the solid under a nitrogen atmosphere, wash with ethanol (10mL x 3), and dry under vacuum to obtain the final product.

Protocol 2: Glycol Dimethyl Ether Solvent with Pd/C Catalyst [8]

-

Reaction Setup: Add seryl hydrazine hydrochloride (5g, 32 mmol) and 5% Pd/C (2.0g) to glycol dimethyl ether (50mL) and heat to 60°C.

-

Atmosphere Control: Evacuate the vessel (pressure < 0.6mPa), replace with nitrogen twice, and then with H₂ twice.

-

Reactant Addition: Dissolve 2,3,4-trihydroxybenzaldehyde (5g, 32 mmol) in glycol dimethyl ether (50mL) and add it dropwise to the reaction solution.

-

Reaction: Stir the mixture for 10 hours.

-

Isolation: Remove the solvent under reduced pressure, add 20mL of ethanol, and stir to induce crystallization.

-

Purification: Place the mixture at <5°C overnight. Filter under nitrogen, wash with ethanol (10mL x 3), and dry under vacuum.

Protocol 3: Continuous Flow Synthesis

-

Step 1 (Hydrazone Formation): A 2mol/L ethanol solution of hydrazide hydrochloride and a 2mol/L ethanol solution of trihydroxybenzaldehyde are pumped into a tubular reactor to form an ethanol suspension of the bensezone hydrochloride intermediate.

-

Step 2 (Hydrogenation): The resulting suspension is fed into a second reactor where hydrogen gas is introduced simultaneously for the reduction reaction.

-

Step 3 (Collection): The reaction liquid is continuously collected, concentrated under vacuum to recover ethanol, and the crude product is obtained.

Summary of Racemic Synthesis Data

The following table summarizes quantitative data from various reported syntheses of racemic Benserazide.

| Parameter | Method 1[6] | Method 2[8] | Method 3[8] | Method 4[7] |

| Starting Material | Serine Hydrazide HCl | Seryl Hydrazide HCl | Seryl Hydrazide HCl | DL-serinohydrazide HCl |

| Solvent | Methanol | Isopropanol | Glycol Dimethyl Ether | Methanol |

| Catalyst | 5% Pd/C | 5% Pd/C | 5% Pd/C | Pd/C |

| Temperature | 60°C | 40°C | 60°C | Room Temperature |

| Molar Yield | 81% | 97% | 95% | 82% |

| Purity (HPLC) | >93% | >97% | >98% | 99.88% |

Section 2: Strategies for Obtaining Enantiopure (R)-Benserazide

While most published methods focus on racemic Benserazide, obtaining the single (R)-enantiomer is critical for pharmaceutical applications. This can be achieved through two primary strategies: direct enantioselective synthesis or chiral resolution of the racemic mixture.

Enantioselective Synthesis

A direct enantioselective synthesis would involve using a chiral starting material. To synthesize (R)-Benserazide, one would theoretically start with D-serine (the enantiomer of the naturally occurring L-serine). The synthesis would follow the same general pathway as the racemic version, but the chirality would be maintained throughout the process, yielding the desired enantiopure product. Although specific protocols for this direct synthesis are not detailed in the surveyed literature, the workflow would be logically identical to the racemic synthesis.

Chiral Resolution of Racemic Benserazide

A more common industrial approach for separating enantiomers is chiral resolution.[9] This process involves separating the (R) and (S) enantiomers from the racemic mixture produced by the methods described in Section 1.

Potential Resolution Methods:

-

Preparative Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system to physically separate the two enantiomers.[10][11] The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separate collection.[10]

-

Diastereomeric Crystallization: This classic method involves reacting the racemic Benserazide with a chiral resolving agent to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. Once separated, the chiral resolving agent is removed to yield the pure (R) and (S) enantiomers.

Section 3: Purification and Analytical Characterization

High purity is essential for any active pharmaceutical ingredient. Post-synthesis, Benserazide hydrochloride requires purification to remove unreacted starting materials, byproducts, and residual catalyst.

Purification Protocols

Recrystallization is the primary method cited for purifying Benserazide hydrochloride and its impurities.

Protocol 1: Methanol/Isopropanol Recrystallization [12]

-

Take the crude product and add methanol (e.g., 20mL) and water (e.g., 10mL) at 10-20°C.

-

Stir the mixture until the crude product is fully dissolved.

-

Add isopropanol dropwise (e.g., 80mL) to induce crystallization.

-

Stir, filter the resulting solid, and dry to obtain the purified product.

-

This method was reported to achieve a yield of 76.0% for an impurity of Benserazide, indicating its effectiveness for the parent compound as well.[12]

Protocol 2: Methanol/Water and 2-Propanol Treatment [7]

-

Suspend Benserazide hydrochloride DMF-solvate (5.0g) in methanol (15mL) and stir for 30 minutes at room temperature.

-

Add water (3mL) and stir until dissolution.

-

Add 2-propanol (30mL) and stir the mixture overnight at room temperature, followed by stirring at 0°C for 4 hours.

-

Filter the product, wash with 2-propanol, and dry in vacuo at 60°C. This process was reported to yield a product with 99.80% HPLC purity.[7]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Benserazide hydrochloride and quantifying any related impurities.

| HPLC Parameter | Method 1[8] | Method 2[6] | Method 3 |

| Stationary Phase | Octadecyl silane | Octadecyl bonded silica gel | Ultimate AQ C18 (4.6*250mm 5μm) |

| Mobile Phase A | Trifluoroacetic acid-methanol-water (1:20:1000) | Trifluoroacetic acid-methanol-water (1:20:1000) | 2.2g Sodium Heptanesulfonate + 6.8g KH₂PO₄ in 1L water, pH 6.0 |

| Mobile Phase B | N/A (Isocratic) | N/A (Isocratic) | Methanol |

| Elution Type | Isocratic | Isocratic | Staged Gradient |

| Detection Wavelength | 220nm | 220nm | 210nm |

| Flow Rate | Not Specified | Not Specified | 1.0 mL/min |

| Column Temperature | Not Specified | Not Specified | 30°C |

| Retention Time | 7.2 minutes | 7.2 minutes | Not Specified |

Conclusion

The synthesis of racemic Benserazide hydrochloride is a well-documented process, achievable through the catalytic hydrogenation of a hydrazone intermediate. High yields and purities are attainable using established protocols with solvents like methanol or isopropanol and a palladium on carbon catalyst. However, for pharmaceutical use, the enantiopure (R)-Benserazide is required.

This guide outlines the primary strategies for achieving this goal: enantioselective synthesis starting from D-serine or, more practically, the chiral resolution of the readily available racemic mixture. While specific, optimized protocols for the resolution of Benserazide are not widely published, the principles of preparative chiral chromatography and diastereomeric crystallization provide a clear path forward for development. The detailed purification and analytical methods presented here are essential for ensuring the final product meets the stringent quality standards required for a pharmaceutical ingredient. Future research should focus on developing and optimizing a scalable and efficient process for the large-scale production of (R)-Benserazide.

References

- 1. veeprho.com [veeprho.com]

- 2. Structural insight into Parkinson's disease treatment from drug-inhibited DOPA decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]

- 4. DOPA Decarboxylase (DDC) and Neurotransmitter Synthesis | Bio-Techne [bio-techne.com]

- 5. Benserazide | C10H15N3O5 | CID 2327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. CN104788338A - Preparation method of benserazide hydrochloride - Google Patents [patents.google.com]

- 9. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Khan Academy [khanacademy.org]

- 12. CN111484425B - Preparation method of benserazide hydrochloride impurity - Google Patents [patents.google.com]

Early Research on the Enantiomers of Benserazide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Benserazide and its Mechanism of Action

Benserazide's therapeutic value lies in its ability to inhibit the AADC enzyme in the peripheral tissues.[1][2][3] L-DOPA, the metabolic precursor to dopamine, is administered to replenish depleted dopamine levels in the brains of Parkinson's disease patients.[1][2] However, when administered alone, a significant portion of L-DOPA is converted to dopamine in the periphery, leading to systemic side effects and reduced central nervous system (CNS) bioavailability.[2][3] Benserazide, which does not readily cross the blood-brain barrier, prevents this peripheral conversion, thereby increasing the concentration of L-DOPA that reaches the brain.[1][2][3] This synergistic action allows for a lower therapeutic dose of L-DOPA and mitigates peripheral dopaminergic side effects.[1]

The primary signaling pathway influenced by the co-administration of Levodopa and Benserazide is the dopamine synthesis pathway. The following diagram illustrates this interaction.

The Significance of Chirality in Benserazide

Benserazide is a chiral molecule, existing as a racemic mixture of two enantiomers: (R)-Benserazide and (S)-Benserazide. Enantiomers are non-superimposable mirror images of each other and can exhibit different pharmacological and toxicological properties.[4][5] The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, often leads to one enantiomer (the eutomer) being responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or contribute to adverse effects.[6]

The practice of developing a single enantiomer from a previously racemic drug is known as a "chiral switch".[6][7] This approach can lead to drugs with improved therapeutic indices, reduced side effects, and simplified pharmacokinetics.[7] Despite the well-established principles of stereopharmacology, a detailed public record of early research into the individual activities of the Benserazide enantiomers is sparse. It is plausible that the racemic mixture was found to be sufficiently effective and safe, precluding the need for chiral separation in its initial development.

Quantitative Data on Benserazide Enantiomers

A comprehensive search of scientific literature and patent databases did not yield specific quantitative data comparing the inhibitory activity (e.g., IC50 values) of (R)-Benserazide and (S)-Benserazide against AADC. Such data would be crucial for a complete understanding of the drug's structure-activity relationship and for potentially improving its therapeutic profile. The following table is presented as a template for the type of data that would be necessary for a thorough comparison of the enantiomers.

| Parameter | (R)-Benserazide | (S)-Benserazide | Racemic Benserazide |

| AADC Inhibition (IC50) | Data not available | Data not available | Data not available |

| Enzyme Binding Affinity (Ki) | Data not available | Data not available | Data not available |

| In vivo Efficacy | Data not available | Data not available | Data not available |

| Pharmacokinetic Parameters | |||

| t1/2 (half-life) | Data not available | Data not available | Data not available |

| Cmax (peak concentration) | Data not available | Data not available | Data not available |

| AUC (area under the curve) | Data not available | Data not available | Data not available |

Experimental Protocols for Chiral Separation and Analysis

The separation of Benserazide's enantiomers would be a critical first step in their individual pharmacological evaluation. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for chiral separations.[8][9]

General Methodology for Chiral HPLC Separation

A general workflow for developing a chiral HPLC method for the separation of Benserazide enantiomers is outlined below.

Key Steps in Protocol Development:

-

Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor in chiral separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for their broad applicability.

-

Mobile Phase Optimization: The composition of the mobile phase (solvents and additives) is adjusted to achieve optimal separation (resolution) of the enantiomers. This involves screening different solvent systems, such as normal-phase (e.g., hexane/ethanol) or reversed-phase (e.g., water/acetonitrile).

-

Parameter Adjustment: Fine-tuning of chromatographic parameters like flow rate and column temperature can further improve the separation.

-

Detection: A UV detector would be suitable for the analysis of Benserazide, given its chemical structure.

-

Method Validation: Once a separation is achieved, the method must be validated to ensure it is accurate, precise, reproducible, and robust for its intended purpose.

AADC Inhibition Assay

To determine the relative potency of the separated Benserazide enantiomers, an in vitro AADC inhibition assay would be performed.

General Protocol Outline:

-

Enzyme Preparation: A source of AADC enzyme is required, which could be a purified recombinant enzyme or a tissue homogenate known to have high AADC activity.

-

Substrate and Inhibitor Preparation: Solutions of the substrate (L-DOPA) and the inhibitors ((R)-Benserazide, (S)-Benserazide, and racemic Benserazide) at various concentrations are prepared.

-

Incubation: The enzyme is pre-incubated with the inhibitor for a defined period, followed by the addition of the substrate to initiate the reaction.

-

Reaction Termination: The enzymatic reaction is stopped after a specific time.

-

Product Quantification: The amount of dopamine produced is quantified, typically using HPLC with electrochemical or fluorescence detection.

-

Data Analysis: The rate of dopamine formation is measured at each inhibitor concentration, and the data is used to calculate the IC50 value for each enantiomer and the racemate.

Conclusion and Future Research Directions

While Benserazide has a long history of successful clinical use as a racemic mixture, the specific contributions of its enantiomers to its therapeutic and potential adverse effects remain largely undocumented in publicly available research. A thorough investigation into the stereopharmacology of Benserazide, beginning with the chiral separation of its enantiomers and followed by a comparative analysis of their AADC inhibitory activity, would provide valuable insights. Such research could potentially lead to the development of a "chiral switch" for Benserazide, offering an improved therapeutic agent for the treatment of Parkinson's disease. This whitepaper provides the foundational knowledge and a roadmap for researchers to undertake such a study.

References

- 1. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Benserazide - Wikipedia [en.wikipedia.org]

- 3. Benserazide | C10H15N3O5 | CID 2327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. stereochemistry - Effect of enatiomers in pharmaceuticals - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. psychosocial.com [psychosocial.com]

- 6. Chiral switch - Wikipedia [en.wikipedia.org]

- 7. ole.uff.br [ole.uff.br]

- 8. Enantioselective drug analysis: problems and resolutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

(R)-Benserazide: An In-Depth Technical Guide on its Effects on Neurotransmitter Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Benserazide is a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor. It is primarily used in combination with L-DOPA for the treatment of Parkinson's disease. By inhibiting the peripheral decarboxylation of L-DOPA to dopamine, (R)-Benserazide increases the bioavailability of L-DOPA to the central nervous system, thereby enhancing its therapeutic efficacy and reducing peripheral side effects. This technical guide provides a comprehensive overview of the mechanism of action of (R)-Benserazide and its effects on the dopamine, serotonin, and norepinephrine neurotransmitter pathways. The guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

(R)-Benserazide, the active enantiomer of the racemate benserazide, is a cornerstone in the management of Parkinson's disease. Its primary pharmacological action is the potent and selective inhibition of aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase, in the periphery.[1][2] This enzyme is responsible for the conversion of L-DOPA, the metabolic precursor of dopamine, into dopamine.[3] As dopamine itself cannot efficiently cross the blood-brain barrier, peripheral conversion of L-DOPA leads to a significant reduction in its central therapeutic efficacy and contributes to peripheral adverse effects such as nausea and cardiovascular issues.[4][5] By blocking this peripheral conversion, (R)-Benserazide ensures that a larger proportion of administered L-DOPA reaches the brain, where it can be converted to dopamine to replenish depleted stores in the nigrostriatal pathway.[6][7]

Beyond its well-established role in the dopamine pathway, emerging evidence suggests that (R)-Benserazide may also influence other neurotransmitter systems, including the serotonin and norepinephrine pathways. This guide delves into the multifaceted effects of (R)-Benserazide, presenting a detailed analysis of its interactions with these key neurotransmitter systems.

Mechanism of Action

The primary mechanism of action of (R)-Benserazide is the inhibition of the AADC enzyme. AADC is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of various aromatic L-amino acids.[3] In the periphery, (R)-Benserazide acts as a potent inhibitor of this enzyme, preventing the conversion of L-DOPA to dopamine.[1][2] Due to its hydrophilic nature, (R)-Benserazide does not readily cross the blood-brain barrier, thus preserving the central AADC activity required for the conversion of L-DOPA to dopamine within the brain.[4]

Recent studies have also indicated that benserazide can inhibit monoamine oxidase (MAO), particularly MAO-B, in the striatum. This secondary mechanism may further contribute to increased dopamine levels by reducing its degradation.

Signaling Pathway of L-DOPA to Dopamine Conversion

The conversion of L-DOPA to dopamine is a critical step in dopamine synthesis. (R)-Benserazide's inhibitory action on AADC in the periphery is central to its therapeutic effect in combination with L-DOPA.

Effects on Neurotransmitter Pathways

Dopamine Pathway

The most profound effect of (R)-Benserazide is on the dopamine pathway, secondary to its potentiation of L-DOPA. By preventing the peripheral breakdown of L-DOPA, (R)-Benserazide significantly increases the central bioavailability of this dopamine precursor.[6] This leads to a more substantial and sustained increase in dopamine levels in the striatum of patients with Parkinson's disease.[7] Furthermore, evidence suggests that benserazide can inhibit MAO-B in the striatum, which would further elevate dopamine levels by preventing its degradation.

Serotonin Pathway

(R)-Benserazide's influence extends to the serotonin pathway. The AADC enzyme is also responsible for the conversion of 5-hydroxytryptophan (5-HTP) to serotonin (5-HT).[3] By inhibiting AADC in the periphery, (R)-Benserazide can theoretically reduce the peripheral synthesis of serotonin from 5-HTP. More directly, benserazide has been shown to be a competitive inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis.[8] This suggests a potential for (R)-Benserazide to directly modulate serotonin production. The clinical significance of this interaction is still under investigation.

Norepinephrine Pathway

The effect of (R)-Benserazide on the norepinephrine pathway is less direct. AADC is also involved in the synthesis of norepinephrine, as it catalyzes the decarboxylation of L-DOPA to dopamine, which is a precursor to norepinephrine. By inhibiting peripheral AADC, (R)-Benserazide could potentially reduce the peripheral synthesis of norepinephrine from L-DOPA. However, the primary regulation of norepinephrine synthesis occurs through the activity of dopamine β-hydroxylase, which converts dopamine to norepinephrine. The overall impact of (R)-Benserazide on norepinephrine levels is likely complex and depends on the interplay between peripheral and central enzyme activities and substrate availability.

Quantitative Data

While the qualitative effects of (R)-Benserazide are well-documented, specific quantitative data on its enzyme inhibition and receptor binding are limited in publicly available literature.

Table 1: In Vitro Enzyme Inhibition Data for Benserazide

| Enzyme Target | Species | Tissue | IC50 (µM) | Reference |

| Monoamine Oxidase A (MAO-A) | Rat | Liver | 10-50 | [9] |

| Monoamine Oxidase B (MAO-B) | Rat | Liver | 10-50 | [9] |

| Monoamine Oxidase B (MAO-B) | Rat | Striatum | 36 ± 10% inhibition at 50 mg/kg | [9] |

Table 2: In Vivo Effects of Benserazide on Neurotransmitter Levels

| Treatment | Species | Brain Region | Dopamine Level Change | Serotonin Level Change | Norepinephrine Level Change | Reference |

| L-DOPA + Benserazide (5, 10, 50 mg/kg) | Rat (6-OHDA lesioned) | Striatum | Identical increase across doses | Not Reported | Not Reported | [6] |

| Benserazide (50 mg/kg) | Rat | Striatum | Decreased | Not Reported | Not Reported | [7] |

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Measurement

This protocol outlines the general procedure for in vivo microdialysis in rats to measure extracellular neurotransmitter levels following the administration of (R)-Benserazide.

Objective: To determine the effect of (R)-Benserazide on extracellular levels of dopamine, serotonin, and norepinephrine in the striatum.

Materials:

-

Male Wistar rats (250-300g)

-

(R)-Benserazide hydrochloride

-

L-DOPA

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12)

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC system with electrochemical detection (ECD)

Procedure:

-

Probe Implantation: Anesthetize rats and place them in a stereotaxic frame. Implant a guide cannula targeting the striatum. Allow animals to recover for at least 48 hours.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline.

-

Drug Administration: Administer (R)-Benserazide (e.g., 10 mg/kg, i.p.) followed by L-DOPA (e.g., 25 mg/kg, i.p.) at specified time points.

-

Sample Collection: Continue collecting dialysate samples for several hours post-injection.

-

Sample Analysis: Analyze the collected dialysates using HPLC-ECD to quantify the concentrations of dopamine, serotonin, norepinephrine, and their metabolites.

HPLC-ECD for Neurotransmitter Quantification

This protocol provides a general method for the analysis of monoamine neurotransmitters and their metabolites in brain tissue or microdialysates using HPLC with electrochemical detection.

Objective: To separate and quantify dopamine, serotonin, norepinephrine, and their metabolites.

Materials:

-

HPLC system with a C18 reverse-phase column

-

Electrochemical detector

-

Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent like octanesulfonic acid)

-

Standard solutions of neurotransmitters and metabolites

-

Perchloric acid (for tissue homogenization)

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Microdialysates: Inject samples directly or after addition of an antioxidant.

-

Brain Tissue: Homogenize tissue samples in ice-cold perchloric acid. Centrifuge to pellet proteins. Filter the supernatant.

-

-

Chromatographic Separation:

-

Equilibrate the HPLC column with the mobile phase.

-

Inject a known volume of the prepared sample or standard solution.

-

Run the separation using an isocratic or gradient elution program.

-

-

Electrochemical Detection:

-

Set the potential of the working electrode to an optimal voltage for the oxidation of the analytes of interest.

-

-

Data Analysis:

-

Identify and quantify the neurotransmitters and their metabolites by comparing the retention times and peak areas to those of the standard solutions.

-

Conclusion

(R)-Benserazide is a critical component of L-DOPA therapy for Parkinson's disease, primarily through its potent inhibition of peripheral AADC. This action significantly enhances the central bioavailability of L-DOPA, leading to increased dopamine synthesis in the brain. While its effects on the dopamine pathway are well-established, its interactions with the serotonin and norepinephrine pathways are an area of ongoing research. The evidence for its inhibition of tryptophan hydroxylase and monoamine oxidase suggests a broader neurochemical profile than previously understood. Further quantitative studies are required to fully elucidate the clinical implications of these interactions. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the complex pharmacology of (R)-Benserazide.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]

- 3. openbiochemistryjournal.com [openbiochemistryjournal.com]

- 4. forum.bebac.at [forum.bebac.at]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Effects of benserazide on L-DOPA-derived extracellular dopamine levels and aromatic L-amino acid decarboxylase activity in the striatum of 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benserazide decreases central AADC activity, extracellular dopamine levels and levodopa decarboxylation in striatum of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A sensitive and rapid HPLC-ECD method for the simultaneous analysis of norepinephrine, dopamine, serotonin and their primary metabolites in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Neurotransmitter Levels in Models of Parkinson’s Disease by HPLC-ECD | Springer Nature Experiments [experiments.springernature.com]

In-Vitro Characterization of (R)-Benserazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Benserazide, the active enantiomer of the peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor, plays a crucial role in the management of Parkinson's disease. Administered in combination with Levodopa (L-DOPA), it mitigates the peripheral conversion of L-DOPA to dopamine, thereby enhancing the bioavailability of L-DOPA in the central nervous system and reducing peripheral side effects.[1][2][3] This technical guide provides a comprehensive overview of the in-vitro characterization of (R)-Benserazide, focusing on its enzymatic inhibition, and methodologies for its assessment. While specific in-vitro data for the (R)-enantiomer is limited in publicly available literature, this guide summarizes the existing data for the racemic mixture and its active metabolite, providing a foundational understanding for researchers in the field.

Biochemical Characterization

(R)-Benserazide primarily functions as an inhibitor of Aromatic L-amino Acid Decarboxylase (AADC), the enzyme responsible for the conversion of L-DOPA to dopamine.[1][3] In-vitro studies have been conducted to quantify the inhibitory activity of benserazide, although much of the available data pertains to the racemic mixture.

Enzyme Inhibition Data

The inhibitory potential of benserazide has been evaluated against its primary target, AADC, as well as other enzymes. It is important to note that benserazide is metabolized in vivo to trihydroxybenzylhydrazine, which is believed to be the active inhibitor of AADC.[4]

| Target Enzyme | Test Substance | Assay Type | IC50 Value (µM) | Source |

| Hepatic Monoamine Oxidase A (MAO-A) | Racemic Benserazide | In-Vitro Enzyme Assay | 10 - 50 | [5][6] |

| Hepatic Monoamine Oxidase B (MAO-B) | Racemic Benserazide | In-Vitro Enzyme Assay | 10 - 50 | [5][6] |

Experimental Protocols

In-Vitro Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against AADC.

Objective: To quantify the inhibition of AADC activity by a test compound (e.g., (R)-Benserazide) in vitro.

Materials:

-

Recombinant or purified AADC enzyme

-

L-DOPA (substrate)

-

Pyridoxal-5'-phosphate (PLP) (cofactor)

-

Test compound ((R)-Benserazide)

-

Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.2)

-

Stop solution (e.g., perchloric acid)

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection

Procedure:

-

Enzyme Preparation: Prepare a working solution of AADC in assay buffer. The final concentration should be determined based on enzyme activity to ensure a linear reaction rate.

-

Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer.

-

Assay Reaction: a. In a microcentrifuge tube or a 96-well plate, combine the assay buffer, PLP, and the test compound at various concentrations. b. Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes). c. Initiate the enzymatic reaction by adding the substrate, L-DOPA. d. Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Product Quantification: a. Centrifuge the samples to pellet any precipitated protein. b. Analyze the supernatant for the amount of dopamine produced using an HPLC system.

-

Data Analysis: a. Calculate the percentage of AADC inhibition for each concentration of the test compound compared to a control with no inhibitor. b. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Signaling and Experimental Workflow Visualizations

To facilitate a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Mechanism of (R)-Benserazide in inhibiting peripheral AADC.

Caption: Workflow for an in-vitro AADC inhibition assay.

Conclusion

The in-vitro characterization of (R)-Benserazide is fundamental to understanding its therapeutic efficacy. While direct, enantiomer-specific in-vitro data remains elusive in the public domain, the information available for the racemic mixture provides a solid starting point for further research. The primary mechanism of action is the inhibition of aromatic L-amino acid decarboxylase, which can be quantified using established in-vitro enzyme assays. Future research should focus on elucidating the specific inhibitory potency of the (R)-enantiomer and exploring its direct cellular effects to provide a more complete picture of its pharmacological profile. This will be critical for the development of more refined therapeutic strategies for Parkinson's disease and other related neurological disorders.

References

- 1. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Benserazide | C10H15N3O5 | CID 2327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Biochemical and Computational Approaches to Improve the Clinical Treatment of Dopa Decarboxylase-Related Diseases: An Overview [openbiochemistryjournal.com]

- 5. Commonly used L-amino acid decarboxylase inhibitors block monoamine oxidase activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Enigma of Benserazide's Enantiomers: A Technical Whitepaper on a Chiral Drug's Core

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benserazide, a cornerstone in the management of Parkinson's disease, is a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor co-administered with levodopa (L-DOPA) to enhance the central nervous system's supply of dopamine. Despite its long-standing clinical use, a critical aspect of its pharmacology remains largely undocumented in public literature: the distinct properties of its individual enantiomers. Benserazide is synthesized from racemic DL-serine and is commercially available as a racemic mixture. This technical guide synthesizes the available information on racemic benserazide, delves into the scientific rationale for the expected stereospecificity of its therapeutic action, and outlines the experimental approaches that would be necessary to fully characterize its enantiomers. While quantitative data comparing the enantiomers is absent from public records, this paper serves as a foundational resource for researchers interested in exploring this unresolved area of neuropharmacology.

Introduction: The Role of Benserazide in Parkinson's Disease Therapy

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. The primary therapeutic strategy involves replenishing dopamine levels in the brain through the administration of its precursor, L-DOPA. However, L-DOPA is extensively metabolized to dopamine in the periphery by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[1][2] This peripheral conversion not only limits the amount of L-DOPA that can cross the blood-brain barrier but also causes significant side effects such as nausea, vomiting, and cardiac arrhythmias.[3][4]

Benserazide is a potent AADC inhibitor that does not cross the blood-brain barrier.[5][6] When co-administered with L-DOPA, it selectively blocks the peripheral decarboxylation of L-DOPA, thereby increasing its bioavailability for the central nervous system.[4][7] This allows for a significant reduction in the required dose of L-DOPA, which in turn minimizes peripheral side effects.[1][2]

The Stereochemical Question: Racemic Benserazide

Benserazide is chemically described as (RS)-2-Amino-3-hydroxy-N′-(2,3,4-trihydroxybenzyl)propanehydrazide.[6] It is synthesized from the racemic amino acid DL-serine, resulting in a 1:1 mixture of two enantiomers:

-

(S)-2-Amino-3-hydroxy-N′-(2,3,4-trihydroxybenzyl)propanehydrazide (the L-serine derivative)

-

(R)-2-Amino-3-hydroxy-N′-(2,3,4-trihydroxybenzyl)propanehydrazide (the D-serine derivative)

Despite the well-established principle that enantiomers of a chiral drug can have markedly different pharmacological and toxicological profiles, there is a conspicuous absence of publicly available data on the separation, individual synthesis, or differential activity of the benserazide enantiomers. The drug, known by the research code Ro 4-4602, has been developed and marketed exclusively as a racemate.[6][8]

Inferred Pharmacology of the Enantiomers: The Principle of Stereospecificity

The target enzyme, Aromatic L-Amino Acid Decarboxylase (AADC), is inherently chiral and demonstrates a high degree of stereospecificity for its substrates. The natural substrate for this enzyme in the dopamine synthesis pathway is L-DOPA, an L-amino acid.[9] The enzyme's active site is structured to specifically recognize and bind substrates with the L-configuration.

Based on this fundamental principle of enzymology, it is scientifically reasonable to hypothesize that the inhibitory activity of benserazide resides predominantly, if not exclusively, in the (S)-enantiomer (the L-serine derivative) . The (S)-enantiomer, by mimicking the stereochemistry of the natural substrate L-DOPA, would be expected to bind with higher affinity to the AADC active site, acting as a more potent competitive inhibitor. The (R)-enantiomer (the D-serine derivative) would likely be a much weaker inhibitor, potentially representing isomeric ballast in the racemic mixture.

This situation is not uncommon in pharmacology, where many older drugs were developed as racemates before the regulatory and technological push for single-enantiomer drugs in the 1990s.[10][11]

Mechanism of Action of Racemic Benserazide

Benserazide functions by inhibiting the pyridoxal 5'-phosphate (PLP)-dependent AADC enzyme.[12] Its active metabolite, trihydroxybenzylhydrazine, forms an irreversible complex with the PLP cofactor, thereby inactivating the enzyme.[12][13] This inhibition occurs in peripheral tissues, primarily the gut and liver, preventing the conversion of L-DOPA to dopamine before it reaches the brain.

Signaling Pathway and Metabolic Logic

The therapeutic logic of combining L-DOPA with benserazide is illustrated in the following diagram.

References

- 1. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Benserazide | C10H15N3O5 | CID 2327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benserazide - Wikipedia [en.wikipedia.org]

- 7. Aromatic L-Amino Acid Decarboxylase (AADC) Is Crucial for Brain Development and Motor Functions | PLOS One [journals.plos.org]

- 8. cymitquimica.com [cymitquimica.com]

- 9. DOPA Decarboxylase (DDC) and Neurotransmitter Synthesis | Bio-Techne [bio-techne.com]

- 10. Chiral switch - Wikipedia [en.wikipedia.org]

- 11. ole.uff.br [ole.uff.br]

- 12. Parkinson's Disease: Recent Updates in the Identification of Human Dopa Decarboxylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benserazide | C10H15N3O5 | CID 2327 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of (RS)-Benserazide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the core physicochemical properties of (RS)-Benserazide hydrochloride, a peripherally acting DOPA decarboxylase inhibitor. It is primarily used in combination with Levodopa for the management of Parkinson's disease.[1] This document collates essential data on its identity, physical characteristics, solubility, and stability. Furthermore, it outlines detailed experimental protocols for its analysis and presents a visualization of its mechanism of action. This guide is intended to be a valuable resource for professionals in research and drug development.

Disclaimer: The information presented in this guide pertains to the racemic mixture, (RS)-Benserazide hydrochloride, as this is the form predominantly characterized in scientific literature and pharmacopeias. Specific physicochemical data for the (R)-enantiomer is not available in the public domain at the time of this publication.

Chemical Identity and General Properties

(RS)-Benserazide hydrochloride is chemically designated as (RS)-2-Amino-3-hydroxy-N′-(2,3,4-trihydroxybenzyl)propanehydrazide hydrochloride.[1] It functions as an inhibitor of aromatic L-amino acid decarboxylase (AADC) and does not cross the blood-brain barrier.[1]

| Property | Value | Reference(s) |

| IUPAC Name | (RS)-2-Amino-3-hydroxy-N′-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride | [1][2] |

| Synonyms | Benserazide HCl, Serazide, Ro 4-4602 | [1] |

| Molecular Formula | C₁₀H₁₆ClN₃O₅ | [2] |

| Molecular Weight | 293.70 g/mol | [2] |

| CAS Number | 14919-77-8 | [1][2] |

| Predicted pKa (Strongest Acidic) | 8.66 | [3][4] |

| Predicted pKa (Strongest Basic) | 7.48 | [3] |

| Predicted logP | -2.3 | [4] |

Physical and Chemical Properties

(RS)-Benserazide hydrochloride is a crystalline solid.[5] It is known to be sensitive to light and hygroscopic in nature.[5]

| Property | Description | Reference(s) |

| Appearance | White, yellowish-white, or orange-white crystalline powder. | [5] |

| Melting Point | 146°C to 148°C | [6] |

| pH of Solution (10g/L) | 4.0 to 5.0 | [7] |

| Stability | Sensitive to light, air, and moisture. Solutions are prone to decomposition. | [5][8] |

| Storage | Store in tight, light-resistant containers. | [5] |

Solubility Profile

The solubility of (RS)-Benserazide hydrochloride is a critical parameter for formulation development. It is freely soluble in water but has limited solubility in common organic solvents like ethanol and acetone.[5]

| Solvent | Solubility | Reference(s) |

| Water | Freely soluble; 10 mg/mL | [5] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Approximately 5 mg/mL | [3] |

| Dimethyl Sulfoxide (DMSO) | Approximately 16 mg/mL; 59 mg/mL (fresh DMSO) | [3][9] |

| Dimethylformamide (DMF) | Approximately 20 mg/mL | [3] |

| Methanol | Soluble | [5] |

| Anhydrous Ethanol | Very slightly soluble | [5] |

| Acetone | Practically insoluble | [5] |

Mechanism of Action: Peripheral DOPA Decarboxylase Inhibition

Benserazide's therapeutic effect is realized when co-administered with Levodopa (L-DOPA), the metabolic precursor to dopamine.[1] Levodopa can cross the blood-brain barrier (BBB) to replenish dopamine levels in the central nervous system (CNS), which are depleted in Parkinson's disease.[1] However, a significant portion of Levodopa is converted to dopamine in the periphery by the enzyme DOPA decarboxylase (DDC).[1] This peripheral dopamine cannot cross the BBB and is responsible for undesirable side effects.[1]

Benserazide is a potent peripheral DDC inhibitor that does not cross the BBB.[1] By inhibiting the peripheral conversion of Levodopa, Benserazide increases the bioavailability of Levodopa in the CNS, enhancing its therapeutic efficacy while minimizing peripheral side effects.[1]

References

- 1. Benserazide - Wikipedia [en.wikipedia.org]

- 2. Benserazide Hydrochloride | C10H16ClN3O5 | CID 26964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. Development, Validation, and Quantification of Organic Impurities with Mass Balance in the Levodopa and Benserazide Hydrochloride Pharmaceutical Dosage Form | CoLab [colab.ws]

- 7. 14919-77-8・Benserazide Hydrochloride・028-14511・024-14513[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. Benserazide | C10H15N3O5 | CID 2327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sphinxsai.com [sphinxsai.com]

Methodological & Application

Application Notes: In-Vivo Studies of (R)-Benserazide in Rodent Models

Introduction

(R)-Benserazide is a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor that does not cross the blood-brain barrier.[1][2] In research, particularly in rodent models of Parkinson's disease, it is primarily used in combination with L-3,4-dihydroxyphenylalanine (L-DOPA).[3] The fundamental principle behind this combination therapy is to prevent the conversion of L-DOPA to dopamine in the peripheral tissues.[4][5] This inhibition of peripheral AADC allows a greater proportion of administered L-DOPA to reach the central nervous system (CNS), where it can be converted to dopamine to exert its therapeutic effects.[2][6] The co-administration of Benserazide significantly increases the systemic exposure to L-DOPA, reduces the required dose of L-DOPA, and minimizes peripheral side effects such as nausea and cardiac arrhythmias that result from high levels of circulating dopamine.[1][5][7]

Mechanism of Action

L-DOPA is the metabolic precursor to dopamine. The enzyme AADC (also known as DOPA decarboxylase) catalyzes the conversion of L-DOPA into dopamine.[4] This process occurs both in the periphery and within the CNS. Benserazide selectively inhibits AADC in the periphery.[3] Because Benserazide cannot cross the blood-brain barrier, AADC within the brain remains active, allowing for the central synthesis of dopamine from L-DOPA.[2][3] Studies in rats have supported the hypothesis that Ro 04-5127 is the primary active metabolite of benserazide responsible for this inhibition.[8][9]

Experimental Protocols

Rodent Model Selection and Induction of Parkinsonism

a. Animal Models:

-

Species and Strain: Male Wistar or Sprague-Dawley rats are commonly used.[6][8] Various mouse strains are also suitable.[3] The choice of species and strain may depend on the specific behavioral tests and endpoints of the study.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

b. Induction of Parkinson's Disease Model (6-OHDA Lesion Protocol): This protocol is used to create a unilateral lesion of the nigrostriatal pathway, mimicking the dopamine depletion seen in Parkinson's disease.

-

Anesthesia: Anesthetize the rodent using an appropriate anesthetic regimen (e.g., Ketamine/Xylazine cocktail, 75-100 mg/kg and 5-10 mg/kg respectively, administered intraperitoneally).[10][11]

-

Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Incise the scalp to expose the skull.

-

Injection of 6-hydroxydopamine (6-OHDA): Drill a small hole in the skull over the target brain region (e.g., the substantia nigra or medial forebrain bundle). Slowly inject 6-OHDA neurotoxin to induce lesioning of dopaminergic neurons.[10]

-

Post-Operative Care: Suture the incision and provide post-operative analgesia and care as per institutional guidelines. Allow animals to recover for a period of 2-3 weeks to ensure the lesion is fully developed.[10]

-

Verification of Lesion: The success of the lesioning can be confirmed through behavioral tests such as the elevated body swing test or apomorphine-induced rotation test.[10]

Drug Preparation and Administration

a. Preparation of (R)-Benserazide and L-DOPA Solutions:

-

(R)-Benserazide Hydrochloride: Dissolve in sterile 0.9% saline.

-

L-DOPA: L-DOPA has limited solubility. It can be dissolved in sterile saline, potentially with the addition of a small amount of acid (e.g., 0.1 N HCl) followed by neutralization to prepare a solution for administration.[12]

-

Vehicle Control: The vehicle used to dissolve the drugs (e.g., sterile 0.9% saline) should be administered to the control group.

b. Routes of Administration:

-

Oral (p.o.) Gavage: This route ensures accurate dosing to the gastrointestinal tract.[13][14] Use a proper gauge gavage needle. Recommended maximum volumes are typically 5 ml/kg for rats.[14]

-

Intraperitoneal (i.p.) Injection: A common route for systemic administration in rodents. Ensure proper technique to avoid injection into organs.

Experimental Design and Dosing Regimen

a. Example Experimental Groups: A typical study might include the following groups to delineate the effects of each compound:

-

Group 1 (Control): Vehicle administration.

-

Group 2 (PD Model + Vehicle): 6-OHDA lesioned animals receiving vehicle.

-

Group 3 (PD Model + L-DOPA): Lesioned animals receiving L-DOPA only.

-

Group 4 (PD Model + L-DOPA + Benserazide): Lesioned animals receiving the combination treatment.[10]

b. Dosing:

-

Doses should be calculated based on the animal's body weight (mg/kg).

-

In combination studies, Benserazide is typically administered 30-60 minutes prior to L-DOPA to ensure adequate peripheral AADC inhibition.

-

The duration of treatment can be acute (single dose) or chronic (daily administration over several weeks).[6]

Behavioral Assessment Protocol: Elevated Body Swing Test (EBST)

This test is used to assess motor asymmetry in unilaterally lesioned rodent models of Parkinson's disease.[10]

-

Handling: Gently handle the rat by the base of its tail.

-

Elevation: Lift the animal clear of any surfaces.

-

Observation: The animal will typically swing its head and upper body to one side. Record the direction of the swing (left or right).

-

Repetitions: Perform this procedure for a set number of trials (e.g., 20 times) with a brief rest period between trials.

-

Analysis: Calculate the percentage of swings biased to one side. A significant bias towards the side contralateral to the lesion indicates successful lesioning. Effective treatment is expected to reduce this bias.

Biochemical Analysis: Neurotransmitter Quantification

a. Sample Collection:

-